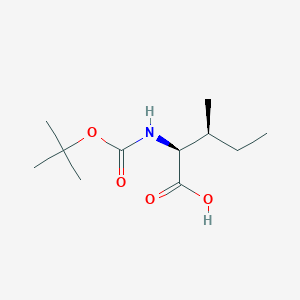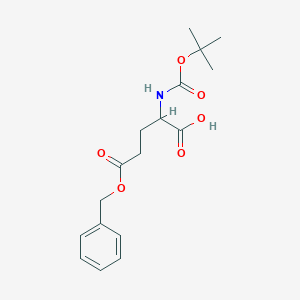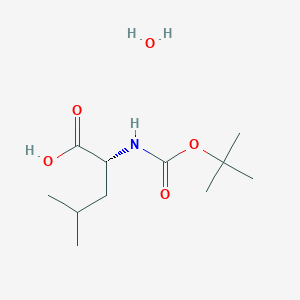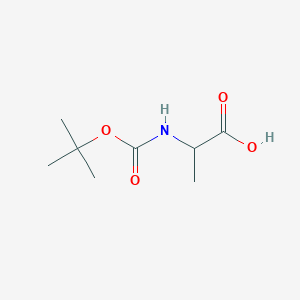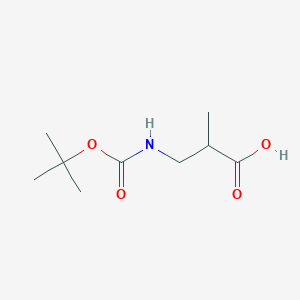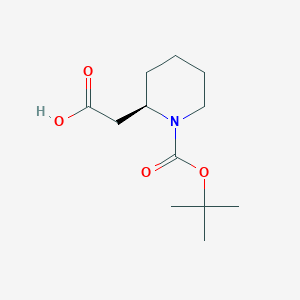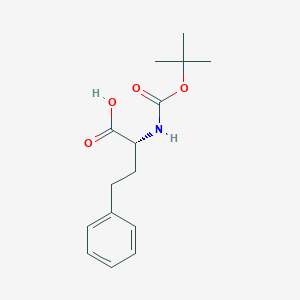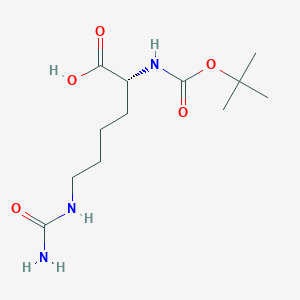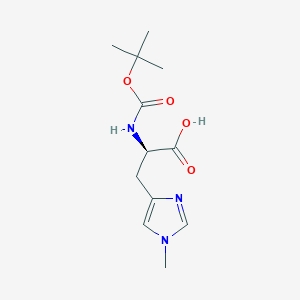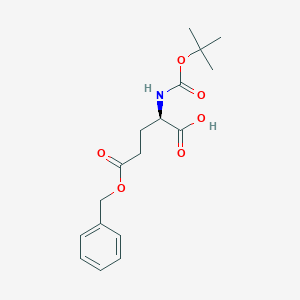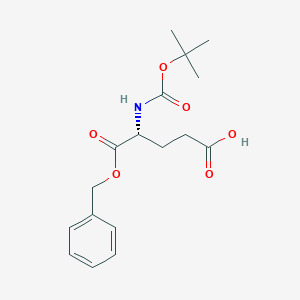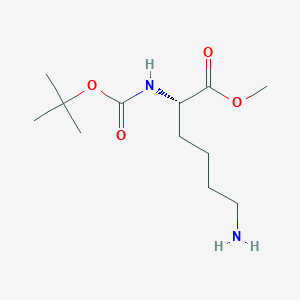
叔丁氧羰基-D-异亮氨酸
描述
BOC-D-allo-Isoleucine, also known as (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and as a building block in the preparation of various pharmaceuticals and biologically active compounds. The compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during chemical reactions.
科学研究应用
BOC-D-allo-Isoleucine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It is used in the preparation of various pharmaceuticals, including enzyme inhibitors and receptor agonists.
Biological Studies: It is used in studies involving protein structure and function, as well as in the development of new therapeutic agents.
Industrial Applications: It is used in the production of biologically active compounds and as an intermediate in chemical synthesis.
作用机制
Target of Action
BOC-D-allo-Isoleucine is a derivative of the amino acid isoleucine
Mode of Action
It’s known that isoleucine and its derivatives can be involved in protein synthesis and other metabolic processes . The BOC group (tert-butoxycarbonyl) is often used in organic chemistry to protect amines, so BOC-D-allo-Isoleucine could potentially be used in peptide synthesis or other biochemical reactions where amine protection is required .
Biochemical Pathways
Isoleucine, the parent compound of BOC-D-allo-Isoleucine, is a branched-chain amino acid involved in several metabolic pathways . It’s a key player in protein synthesis and regulation of blood sugar levels . .
Pharmacokinetics
The boc group can influence the compound’s bioavailability and stability, as it can prevent premature interaction of the compound with biological targets .
Result of Action
As a derivative of isoleucine, it may have roles in protein synthesis or other metabolic processes .
Action Environment
The action, efficacy, and stability of BOC-D-allo-Isoleucine can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or enzymes that can interact with BOC-D-allo-Isoleucine . .
生化分析
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-allo-Isoleucine typically involves the protection of the amino group of D-allo-Isoleucine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of D-allo-Isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of BOC-D-allo-Isoleucine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
BOC-D-allo-Isoleucine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Peptide Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the BOC group yields D-allo-Isoleucine.
Peptide Derivatives: Coupling with other amino acids or peptides forms longer peptide chains.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
相似化合物的比较
Similar Compounds
BOC-L-Isoleucine: Similar in structure but with different stereochemistry.
BOC-D-Isoleucine: Similar in structure but with different stereochemistry.
BOC-L-allo-Isoleucine: Similar in structure but with different stereochemistry.
Uniqueness
BOC-D-allo-Isoleucine is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides and proteins it is incorporated into. The presence of the BOC protecting group also allows for selective reactions during peptide synthesis, making it a valuable tool in the preparation of complex molecules.
属性
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)
